
3-(2-Methyloxiran-2-yl)nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyloxiran-2-yl)nonan-2-one is an organic compound with the molecular formula C12H22O2 It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyloxiran-2-yl)nonan-2-one typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-nonanone with a suitable epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyloxiran-2-yl)nonan-2-one can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids (e.g., m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methyloxiran-2-yl)nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methyloxiran-2-yl)nonan-2-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The ketone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyloxiran-2-yl)hexan-2-one
- 3-(2-Methyloxiran-2-yl)octan-2-one
- 3-(2-Methyloxiran-2-yl)decan-2-one
Comparison
Compared to its similar compounds, 3-(2-Methyloxiran-2-yl)nonan-2-one is unique due to its specific chain length and the position of the oxirane ring. This structural difference can influence its reactivity, physical properties, and potential applications. For example, the longer carbon chain in this compound may result in different solubility and stability characteristics compared to its shorter or longer analogs.
Properties
CAS No. |
71515-71-4 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3-(2-methyloxiran-2-yl)nonan-2-one |
InChI |
InChI=1S/C12H22O2/c1-4-5-6-7-8-11(10(2)13)12(3)9-14-12/h11H,4-9H2,1-3H3 |
InChI Key |
VKRJDPYPBBYEIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)C)C1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.